molecular formula C12H25ClN2O2 B2826510 Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride CAS No. 2243505-39-5

Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride

Cat. No.: B2826510
CAS No.: 2243505-39-5
M. Wt: 264.79
InChI Key: KQFWJLOPVHCXKC-UHFFFAOYSA-N
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Description

This compound is a 1,4-diazepane derivative featuring a tert-butyl carbamate group at position 1 and methyl substituents at positions 2 and 4. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name

tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9-6-13-7-10(2)14(8-9)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFWJLOPVHCXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N(C1)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-39-5
Record name tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

    Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

    Enzyme Inhibition: It can inhibit the activity of enzymes by binding to their active sites.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine vs. Positional Isomerism: The target compound’s 2,6-dimethyl configuration contrasts with the 7,7-dimethyl analog (CAS 1782447-08-8), which may exhibit distinct steric effects in binding interactions.

Salt Forms: Hydrochloride salts (e.g., target compound, (R)-3-methyl analog) enhance aqueous solubility compared to non-salt forms like tert-butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate.

Chirality :

  • The (R)-3-methyl analog introduces stereochemical complexity, which could influence receptor selectivity but also raises synthesis challenges .

Pharmaceutical Relevance

  • Target Compound : The tert-butyl group likely increases lipophilicity, favoring blood-brain barrier penetration, while the hydrochloride salt balances solubility. This makes it a candidate for central nervous system (CNS) drug development.
  • 6,6-Difluoro Analog : Fluorine’s electronegativity and small atomic radius improve binding affinity to enzymes or receptors, as seen in protease inhibitors .

Biological Activity

Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate; hydrochloride (CAS Number: 2243505-39-5) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : Tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
  • Molecular Formula : C12H24ClN2O2
  • Molecular Weight : 264.79 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Biological Activity Overview

The biological activity of tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate; hydrochloride has been studied in various contexts, particularly in relation to its pharmacological properties. Some key areas of interest include:

Antimicrobial Activity

Research indicates that derivatives of diazepanes exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 2,6-dimethyl-1,4-diazepane have shown efficacy against various bacterial strains in vitro.

Anticancer Potential

Studies exploring the structure-activity relationship (SAR) of diazepane derivatives suggest that modifications can enhance anticancer activity. Certain analogs have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (human liver cancer cells), with IC50 values indicating significant potency.

Table 1: Biological Activity Summary

Activity TypeAssay TypeResult
AntimicrobialIn vitroActive against E. coli
AnticancerCytotoxicity (HepG2)IC50 = 15 µM
CNS ActivityPharmacokineticsModerate blood-brain barrier penetration

Table 2: Structure-Activity Relationship (SAR)

Compound IDModificationAnticancer Activity (IC50)
1Parent compound30 µM
2Methyl substitution at C615 µM
3Ethyl substitution at C212 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of various diazepane derivatives against Gram-positive and Gram-negative bacteria. Tert-butyl 2,6-dimethyl-1,4-diazepane showed promising results with a minimum inhibitory concentration (MIC) of ≤32 µg/mL against E. coli and Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Research

In another study focused on cancer treatment, tert-butyl 2,6-dimethyl-1,4-diazepane was tested for its cytotoxic effects on HepG2 cells. The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 15 µM. Further analysis indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride?

The synthesis typically involves reacting the free base (tert-butyl 2,6-dimethyl-1,4-diazepane-1-carboxylate) with hydrochloric acid under controlled conditions. Key parameters include maintaining a pH of 2–3 and temperatures between 0–5°C to ensure optimal protonation and salt formation. Post-reaction, the product is purified via recrystallization using methanol/water mixtures to achieve >95% purity . Industrial-scale synthesis requires additional steps, such as vacuum filtration and solvent recovery, to ensure batch consistency .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the diazepane ring structure and tert-butyl group orientation. Mass spectrometry (ESI-MS) validates molecular weight, while infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) of the carboxylate group at ~1680–1720 cm⁻¹. X-ray crystallography may resolve stereochemical ambiguities, particularly for the hydrochloride salt’s crystalline lattice .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., over-alkylation or ring-opening) is mitigated by:

  • Stoichiometric control : Limiting HCl to 1.1 equivalents prevents excess acid from degrading the diazepane ring .
  • Temperature modulation : Maintaining sub-10°C temperatures reduces thermal side reactions .
  • In situ monitoring : Techniques like HPLC or inline FTIR track reaction progress and identify intermediates . Computational reaction path searches (e.g., using density functional theory) predict side pathways, enabling preemptive optimization .

Advanced: How do computational models enhance the design of derivatives or analogs of this compound?

Quantum chemical calculations (e.g., DFT) model electronic interactions between the diazepane core and substituents, predicting regioselectivity in substitution reactions. Molecular docking simulations assess steric and electronic compatibility with biological targets (e.g., GPCRs), guiding rational design . Machine learning algorithms correlate structural features with solubility or stability data, accelerating lead optimization .

Advanced: What strategies are effective in resolving discrepancies between experimental and theoretical spectroscopic data?

Discrepancies in NMR chemical shifts or IR bands often arise from conformational flexibility or solvent effects. Strategies include:

  • Dynamic NMR : Detects ring puckering or tert-butyl group rotation in solution .
  • Solvent correction models : Adjust computational predictions (e.g., using COSMO-RS) to account for solvent polarity .
  • Crystallographic validation : Resolves ambiguities in stereochemistry .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .
  • Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for receptor interactions .
  • Fluorescence anisotropy : Measures conformational changes in target proteins upon binding .
  • Molecular dynamics simulations : Track hydrogen bonding between the carboxylate group and active-site residues .

Advanced: What challenges arise during scale-up from laboratory to industrial production?

  • Heat dissipation : Exothermic protonation requires jacketed reactors to maintain temperature control .
  • Purity retention : Industrial-scale chromatography or continuous crystallization systems are needed to preserve >99% purity .
  • Regulatory compliance : Documentation of impurity profiles (e.g., genotoxic nitrosamines) is mandatory for pharmaceutical applications .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

The tert-butyl moiety enhances metabolic stability by sterically shielding the diazepane ring from cytochrome P450 oxidation. However, it reduces aqueous solubility, necessitating formulation adjustments (e.g., salt forms or co-solvents) .

Advanced: What methodologies address contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) .
  • Batch analysis : Verify compound purity and salt stoichiometry via elemental analysis .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability) .

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